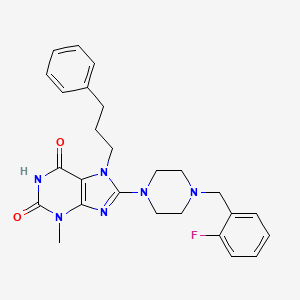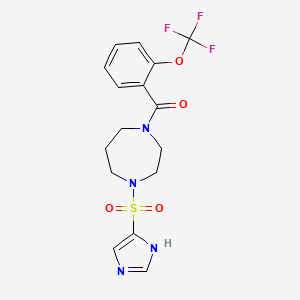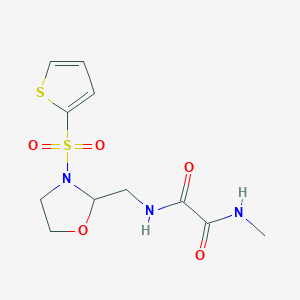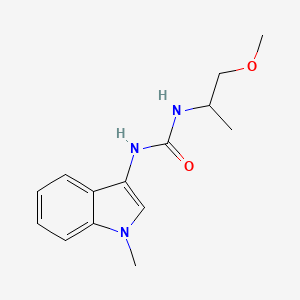![molecular formula C23H15N3O3S2 B2885160 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 476319-57-0](/img/structure/B2885160.png)
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the chemical environment of the atoms in the molecule and the molecular weight of the compound .Chemical Reactions Analysis
The specific chemical reactions involving “N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . These analyses provide information about properties such as melting point, boiling point, and solubility .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Benzothiazole derivatives have shown significant anti-tubercular activity. They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Anti-Cancer Activity
Benzothiazole compounds have demonstrated anti-cancer properties. They have been found to inhibit the growth of various types of cancer cells .
Anti-Bacterial Activity
Benzothiazole derivatives have been found to exhibit anti-bacterial properties. They have been tested against various gram-positive and gram-negative bacteria and have shown promising results .
Anti-Inflammatory Activity
Some benzothiazole compounds have shown anti-inflammatory activity. They have been found to inhibit the production of pro-inflammatory cytokines, which are substances that can cause inflammation .
Anti-Diabetic Activity
Benzothiazole derivatives have been found to exhibit anti-diabetic properties. They have been found to improve insulin sensitivity and reduce blood glucose levels .
Anti-Oxidant Activity
Benzothiazole compounds have demonstrated anti-oxidant properties. They have been found to neutralize harmful free radicals in the body, which can prevent oxidative stress and related diseases .
Enzyme Inhibition
Benzothiazole derivatives have been found to inhibit several enzymes. This property makes them potential candidates for the development of new drugs .
Green Chemistry Applications
Benzothiazole compounds have been synthesized using green chemistry principles, which aim to reduce the environmental impact of chemical processes. This includes using less hazardous reagents and solvents, reducing waste, and improving energy efficiency .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . The orientation of the thiazole ring towards the target site can also influence the mode of action .
Biochemical Pathways
For example, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This can affect various downstream effects, such as inflammation and pain perception.
Result of Action
Thiazole derivatives have been reported to have various effects, such as inducing s phase arrest, up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, activating caspase-3, and subsequently inducing mitochondrial dysfunction to induce cell apoptosis .
Zukünftige Richtungen
The future directions for research on “N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide” and similar compounds could include further exploration of their antimicrobial and antiproliferative activities . Additionally, more research could be done to optimize their synthesis and improve their safety profile .
Eigenschaften
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S2/c1-13-2-8-18-20(10-13)31-23(25-18)14-3-5-16(6-4-14)24-22(27)21-12-15-11-17(26(28)29)7-9-19(15)30-21/h2-12H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSOERWCERBJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2885077.png)


![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)
![tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2885085.png)






![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2885095.png)
![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)
